molecular formula C15H13N3OS B3011307 [(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea CAS No. 2321342-06-5

[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea

Cat. No.: B3011307
CAS No.: 2321342-06-5
M. Wt: 283.35
InChI Key: UAALDNUQFOENTN-RQZCQDPDSA-N
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Description

[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea is an organic compound that has garnered attention for its unique chemical structure and properties. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a dibenzofuran moiety linked to a thiourea group through an ethylideneamino linkage, giving it distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea typically involves the condensation of dibenzofuran-2-carbaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiourea derivatives

    Substitution: Substituted thiourea derivatives with various functional groups

Scientific Research Applications

    Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have applications in catalysis and material science.

    Biology: It exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties. It is also investigated for its potential as an enzyme inhibitor.

    Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents for treating diseases such as cancer, Alzheimer’s, and infectious diseases.

    Industry: [(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Comparison with Similar Compounds

[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea can be compared with other thiourea derivatives, such as:

    1-Acyl-3-substituted thioureas: These compounds also exhibit diverse biological activities and are used in similar applications. the presence of the dibenzofuran moiety in this compound provides additional stability and unique chemical properties.

    N-Substituted thioureas: These derivatives are known for their catalytic and coordination chemistry applications. This compound stands out due to its specific structural features and enhanced biological activity.

Properties

IUPAC Name

[(E)-1-dibenzofuran-2-ylethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9(17-18-15(16)20)10-6-7-14-12(8-10)11-4-2-3-5-13(11)19-14/h2-8H,1H3,(H3,16,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAALDNUQFOENTN-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=CC2=C(C=C1)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC2=C(C=C1)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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